molecular formula C20H22N4O2S B2996688 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 389127-20-2

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B2996688
CAS No.: 389127-20-2
M. Wt: 382.48
InChI Key: YBDSFJRPUZSWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide: is a complex organic compound characterized by its unique structure, which includes an indenyl group, a piperazine ring, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group and the piperazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group and the piperazine ring makes it particularly reactive.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted piperazines or indenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N-phenyl-1,3-propanediamine

  • 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diethyl-N-phenyl-1,3-propanediamine

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable tool in scientific research and industry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-24(26)19-7-5-18(6-8-19)22-9-11-23(12-10-22)20(27)21-17-13-15-3-1-2-4-16(15)14-17/h1-8,17H,9-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDSFJRPUZSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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